1,4-Bis(1H-1,2,4-triazole-1-yl)butane
Overview
Description
1,4-Bis(1H-1,2,4-triazole-1-yl)butane is a useful research compound. Its molecular formula is C8H12N6 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,4-Bis(1H-1,2,4-triazole-1-yl)butane, also known as btb, is a derivative of 1,2,4-triazole . These derivatives exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition . Their copper complexes can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in cell signaling and growth.
Mode of Action
The mode of action of btb is primarily through its interaction with its targets. For instance, when btb forms copper complexes, it can inhibit the activity of protein tyrosine phosphatase . This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of bacterial growth.
Biochemical Pathways
Given its ability to inhibit protein tyrosine phosphatase, it’s likely that it affects pathways related to cell signaling and growth
Pharmacokinetics
The properties of 1,2,4-triazole derivatives suggest that they may have good bioavailability and be able to reach their targets effectively .
Result of Action
The result of btb’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of protein tyrosine phosphatase could lead to the death of cancer cells . In the context of treating tuberculosis, it could inhibit the growth of the bacteria .
Action Environment
The action of btb can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and efficacy
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)butyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1(3-13-7-9-5-11-13)2-4-14-8-10-6-12-14/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCAYFMZDKAPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262625 | |
Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345952-55-8 | |
Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345952-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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